NS13001

Description

Properties

IUPAC Name |

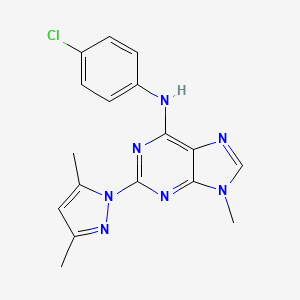

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN7/c1-10-8-11(2)25(23-10)17-21-15(14-16(22-17)24(3)9-19-14)20-13-6-4-12(18)5-7-13/h4-9H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQOPNIPUIOXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C)NC4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063331-94-1 | |

| Record name | NS13001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Allosteric Binding Site of NS13001 on Small-Conductance Calcium-Activated Potassium (SK) Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of NS13001, a selective positive allosteric modulator of SK2 and SK3 channels. The information presented herein is synthesized from peer-reviewed literature and is intended to be a resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound and SK Channels

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. By responding to changes in intracellular calcium concentrations, they contribute to the afterhyperpolarization that follows an action potential, thereby modulating firing rates and patterns. The SK channel family comprises three subtypes prominently expressed in the central nervous system: SK1, SK2, and SK3. These channels are tetramers of pore-forming α-subunits, and their gating is mediated by the calcium-sensing protein calmodulin (CaM), which is constitutively bound to the intracellular C-terminus of each subunit.

This compound is a potent and selective positive allosteric modulator (PAM) of SK2 and SK3 channels.[1] Unlike direct channel blockers or openers, this compound acts by increasing the apparent sensitivity of the channel to intracellular calcium, leading to channel activation at lower calcium concentrations.[1] This modulatory action has shown therapeutic potential in preclinical models of neurological disorders characterized by neuronal hyperexcitability, such as spinocerebellar ataxia.[1]

The Hypothesized Binding Site of this compound

While there is no definitive crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with an SK channel, a substantial body of evidence points to a specific allosteric binding pocket. This compound is a structural analog of other well-characterized SK channel modulators, such as CyPPA and NS309.[1][2] Crystallographic and mutagenesis studies of these related compounds have identified a binding site located at the intracellular interface between the N-lobe of calmodulin (CaM) and the C-terminal calmodulin-binding domain (CaMBD) of the SK channel subunit.[2]

It is therefore strongly hypothesized that This compound binds to this same bipartite pocket formed by residues from both CaM and the SK channel protein .[2] Cryo-EM structures of the related SK4 channel complexed with CaM have further elucidated the architecture of this interface, suggesting the involvement of the S4-S5 linker region of the SK channel in forming this modulatory site. The binding of this compound to this pocket is thought to stabilize a conformation of the CaM/SK channel complex that facilitates channel opening in response to calcium binding.

dot

Caption: Allosteric modulation of SK channels by this compound.

Quantitative Data on this compound Activity

Electrophysiological studies have quantified the potency and efficacy of this compound on different human SK (hSK) channel subtypes. The data consistently show a preference for hSK3 and hSK2 over hSK1.

| Parameter | hSK1 | hSK2 | hSK3 | Reference |

| EC₅₀ (µM) | > 100 | 1.8 | 0.14 | [1] |

| Hill Coefficient (n H) | N/A | 1.4 | 1.0 | [1] |

| Maximal Efficacy (% of max Ca²⁺ activation) | Marginal | ~90% | ~90% | [1] |

This compound enhances the apparent calcium sensitivity of SK channels. The following table summarizes the shift in the EC₅₀ for Ca²⁺ in the presence of 1 µM this compound.

| Parameter | Control (no this compound) | + 1 µM this compound | Reference |

| hSK1 Ca²⁺ EC₅₀ (µM) | 0.42 | 0.36 | [2] |

| hSK2 Ca²⁺ EC₅₀ (µM) | 0.42 | 0.18 | [2] |

| hSK3 Ca²⁺ EC₅₀ (µM) | 0.42 | 0.11 | [2] |

Experimental Protocols

The determination of the binding site of a small molecule modulator like this compound typically involves a combination of site-directed mutagenesis and functional characterization using patch-clamp electrophysiology.

Generalized Protocol for Site-Directed Mutagenesis and Functional Analysis

-

Plasmid Preparation: Obtain mammalian expression plasmids containing the cDNA for the SK channel subunit of interest (e.g., hSK2) and Calmodulin.

-

Hypothesis-Driven Mutagenesis: Based on structural models of the SK channel/CaM complex and data from analogous compounds, identify putative interacting amino acid residues at the interface.

-

Primer Design: Design mutagenic primers to introduce point mutations (e.g., alanine scanning or charge-reversal mutations) at the selected residue positions.

-

Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase and the wild-type plasmid as a template. Kits such as the QuikChange Site-Directed Mutagenesis Kit are commonly used.

-

Transformation and Plasmid Purification: Transform competent E. coli with the PCR product, select for positive clones, and purify the mutated plasmid DNA.

-

Sequence Verification: Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T cells) and co-transfect the cells with the wild-type or mutant SK channel plasmid, a plasmid for Calmodulin, and a reporter plasmid (e.g., GFP) to identify transfected cells.

-

Patch-Clamp Electrophysiology:

-

Configuration: 24-72 hours post-transfection, perform whole-cell or inside-out patch-clamp recordings from transfected cells.

-

Solutions: Use an intracellular solution with a known buffered concentration of free Ca²⁺ (e.g., a sub-maximal concentration like 0.2 µM) and an appropriate extracellular solution.

-

Data Acquisition: Record SK channel currents in response to voltage steps or ramps.

-

Drug Application: Apply this compound at various concentrations to the intracellular face of the membrane (for inside-out patches) or to the bath (for whole-cell recordings) to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the potentiation of the SK current by this compound for both wild-type and mutant channels.

-

Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient.

-

A significant rightward shift in the EC₅₀ or a reduction in the maximal effect for a particular mutant indicates that the mutated residue is likely involved in the binding or conformational change induced by this compound.

-

dot

References

The SK Channel Modulator NS13001: A Deep Dive into its Downstream Signaling and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. Its ability to enhance the calcium sensitivity of these channels has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of neurological disorders characterized by neuronal hyperexcitability, such as Spinocerebellar Ataxia Type 2 (SCA2). This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: Allosteric Modulation of SK2/SK3 Channels

This compound exerts its effects by binding to a site on the SK2 and SK3 channel-calmodulin complex, distinct from the calcium-binding site. This allosteric interaction increases the apparent affinity of the channel for intracellular calcium ions (Ca²⁺). Consequently, at a given sub-saturating intracellular Ca²⁺ concentration, the probability of SK2 and SK3 channel opening is significantly increased. This leads to an enhanced potassium (K⁺) efflux, which hyperpolarizes the cell membrane, making the neuron less excitable and more resistant to firing action potentials.

Downstream Signaling Pathways Affected by this compound

The primary downstream effect of this compound is the modulation of neuronal firing patterns. By activating SK2/SK3 channels, this compound effectively dampens excessive neuronal firing and restores regular pacemaker activity in diseased neurons. This is particularly relevant in conditions like SCA2, where Purkinje cells in the cerebellum exhibit irregular firing and bursting activity.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound on SK channel subtypes.

Table 1: Potency of this compound on Human SK Channel Subtypes

| Channel Subtype | EC₅₀ (µM) | Efficacy (% of max Ca²⁺ activation) |

| hSK3 | 0.14 | 91% |

| hSK2 | 1.6 | 90% |

| hSK1 | >10 | Marginal increase |

Table 2: Effect of this compound on the Calcium Sensitivity of Human SK Channels

| Channel Subtype | Condition | Ca²⁺ EC₅₀ (µM) | Fold Shift in Ca²⁺ Sensitivity |

| hSK3 | Control | 0.42 | - |

| hSK3 | + 1 µM this compound | 0.11 | 3.8 |

| hSK2 | Control | 0.42 | - |

| hSK2 | + 1 µM this compound | 0.18 | 2.3 |

| hSK1 | Control | 0.42 | - |

| hSK1 | + 1 µM this compound | 0.36 | 1.2 |

Table 3: Effect of SK/IK Channel Modulators on Purkinje Cell Firing in a Mouse Model of SCA2

| Cell Type | Firing Pattern | Percentage of Cells |

| Wild-Type Purkinje Cells | Tonic (Regular) | 91 ± 10% |

| SCA2 Purkinje Cells (untreated) | Tonic (Regular) | 64 ± 9% |

| SCA2 Purkinje Cells (treated with SK/IK modulators) | Bursting converted to Tonic | Qualitative Improvement |

Note: While a specific percentage for this compound is not provided in the primary literature, the study demonstrates that SK/IK modulators, including this compound, convert the irregular, bursting firing pattern of SCA2 Purkinje cells to a more regular, tonic pattern.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Electrophysiological Characterization of this compound on SK Channels in HEK293 Cells

This protocol describes the use of inside-out patch-clamp electrophysiology to determine the effect of this compound on SK channel activity and calcium sensitivity.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Cells are transiently transfected with plasmids containing the cDNA for human SK1, SK2, or SK3 channels using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker like GFP is often used to identify transfected cells.

-

Transfected cells are plated onto glass coverslips 24-48 hours prior to recording.

-

-

Electrophysiology:

-

Recordings are performed in the inside-out patch-clamp configuration at room temperature.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Pipette (External) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH adjusted to 7.4 with KOH.

-

Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, and various concentrations of free Ca²⁺ buffered with EGTA or HEDTA, pH adjusted to 7.2 with KOH.

-

After establishing a giga-ohm seal on a transfected cell, the patch of membrane is excised into the bath solution.

-

Currents are recorded in response to voltage ramps (e.g., from -100 mV to +50 mV over 1 second) applied every 10 seconds.

-

-

Drug Application and Data Analysis:

-

This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the internal solution.

-

The intracellular face of the membrane patch is perfused with solutions containing different concentrations of Ca²⁺ and/or this compound.

-

Current amplitudes are measured at a negative holding potential (e.g., -80 mV).

-

To determine the EC₅₀ of this compound, currents at a fixed sub-saturating Ca²⁺ concentration (e.g., 0.2 µM) are measured in the presence of increasing concentrations of this compound. The data are normalized to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) and fitted with the Hill equation.

-

To assess the shift in Ca²⁺ sensitivity, full Ca²⁺ dose-response curves are generated in the absence and presence of a fixed concentration of this compound (e.g., 1 µM).

-

Analysis of Purkinje Cell Firing in Cerebellar Slices

This protocol outlines the method for recording and analyzing the firing patterns of Purkinje cells from brain slices of wild-type and SCA2 transgenic mice to assess the effects of this compound.

-

Cerebellar Slice Preparation:

-

Mice (e.g., 24-week-old wild-type and SCA2-58Q transgenic mice) are anesthetized and decapitated.

-

The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Sagittal cerebellar slices (e.g., 250 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at 32-34°C.

-

Purkinje cells are identified visually using DIC microscopy.

-

Extracellular or cell-attached recordings are performed to monitor spontaneous firing activity. Glass pipettes are filled with ACSF.

-

Spontaneous firing is recorded for a baseline period (e.g., 5-10 minutes).

-

This compound is then bath-applied to the slice at a desired concentration (e.g., 10 µM), and recording continues for an extended period to observe the drug's effect.

-

-

Data Analysis:

-

The firing rate (in Hz) is calculated over specific time windows.

-

The regularity of firing is quantified by calculating the coefficient of variation (CV) of the interspike intervals (ISI). A lower CV indicates more regular firing.

-

The firing pattern is classified as tonic (regularly firing single spikes) or bursting (periods of high-frequency firing interspersed with quiescent periods).

-

The percentage of cells exhibiting each firing pattern is determined for each experimental condition (wild-type, SCA2 untreated, SCA2 treated with this compound).

-

Conclusion

This compound is a selective positive allosteric modulator of SK2 and SK3 channels that effectively increases their sensitivity to intracellular calcium. This leads to membrane hyperpolarization and a reduction in neuronal excitability. The downstream consequence of this action is the stabilization of neuronal firing patterns, particularly in pathological conditions like SCA2 where Purkinje cells exhibit aberrant activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in treating neurological disorders rooted in ion channel dysfunction.

NS13001 as a Positive Allosteric Modulator of KCa2.2/SK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NS13001, a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channel KCa2.2 (also known as SK2). This document details the pharmacological properties of this compound, comprehensive experimental methodologies for its characterization, and the underlying signaling pathways.

Core Concepts: KCa2.2/SK2 Channels and Positive Allosteric Modulation

Small-conductance Ca2+-activated K+ (KCa2) channels are critical regulators of neuronal excitability.[1][2] They are activated by increases in intracellular calcium ([Ca2+]i), leading to potassium efflux and membrane hyperpolarization. This process contributes to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing neuronal firing patterns.[3][4]

The KCa2.2 (SK2) subtype is prominently expressed in various brain regions, including the cerebellum and hippocampus, and plays a crucial role in synaptic plasticity and motor control.[3][4] Dysregulation of KCa2.2 function has been implicated in neurological disorders such as spinocerebellar ataxia (SCA).[1][5]

Positive allosteric modulators (PAMs) like this compound do not activate the channel directly. Instead, they bind to a site on the channel protein distinct from the primary agonist (Ca2+) binding site. This binding enhances the channel's sensitivity to its natural activator.[5][6] In the case of this compound, it increases the apparent Ca2+ sensitivity of KCa2.2 and KCa2.3 channels, meaning the channels open at lower intracellular calcium concentrations.[1][5][7]

Quantitative Pharmacology of this compound

This compound is a selective modulator, demonstrating higher potency for KCa2.3 and KCa2.2 channels over the KCa2.1 subtype.[1][7] The following tables summarize the key quantitative data for this compound.

| Parameter | KCa2.2 (hSK2) | KCa2.3 (hSK3) | KCa2.1 (hSK1) | Reference |

| EC50 | 1.6 µM / 1.8 µM | 0.14 µM | Inactive | [8][9] |

| Modulatory Effect | Positive Allosteric | Positive Allosteric | None | [5][7] |

| Table 1: Potency (EC50) of this compound on human KCa2 channel subtypes. |

This compound's primary mechanism is to increase the calcium sensitivity of the channel. The table below illustrates this effect on KCa2.2 and KCa2.3.

| Channel Subtype | Condition | Ca2+ EC50 | Reference |

| KCa2.2 (hSK2) | Control (no compound) | ~0.42 µM | [5][6] |

| + 1 µM this compound | 0.18 µM | [5][6] | |

| KCa2.3 (hSK3) | Control (no compound) | ~0.42 µM | [5][6] |

| + 1 µM this compound | 0.11 µM | [5][6] | |

| Table 2: Effect of this compound on the apparent Ca2+ sensitivity of KCa2.2 and KCa2.3 channels. |

Signaling Pathway and Mechanism of Action

The activation of KCa2.2 channels is intrinsically linked to intracellular calcium signaling. This compound modulates this process by binding to a pocket formed at the interface between the channel and its constitutively bound calcium sensor, calmodulin (CaM).[6]

Experimental Protocols

The primary method for characterizing this compound's effects on KCa2.2 channels is electrophysiology, specifically the inside-out patch-clamp technique using a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For transient expression, HEK293 cells are transfected with a plasmid containing the full-length human KCa2.2 (hSK2) cDNA. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to easily identify transfected cells for patch-clamp experiments. Transfection can be performed using standard lipid-based reagents (e.g., Lipofectamine). Recordings are typically performed 24-48 hours post-transfection.

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the direct application of known concentrations of Ca2+ and this compound to the intracellular face of the membrane patch.

Solutions:

-

Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES. The pH is adjusted to 7.4 with KOH.

-

Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with KOH. Free Ca2+ concentrations are adjusted by adding calculated amounts of CaCl2 to the EGTA-containing solution.

-

This compound Stock: A concentrated stock solution of this compound is prepared in Dimethyl sulfoxide (DMSO) and then diluted to the final desired concentrations in the intracellular solution on the day of the experiment.

Recording Procedure:

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the membrane of a transfected cell.

-

Patch Excision: The pipette is retracted to excise the patch of membrane, resulting in the "inside-out" configuration where the intracellular side of the membrane is exposed to the bath solution.

-

Voltage Protocol: The membrane potential is typically held at a negative potential (e.g., -80 mV). Voltage ramps (e.g., from -100 mV to +50 mV over 1 second) are applied to measure the current-voltage (I-V) relationship.

-

Data Acquisition: Currents are recorded in response to the application of various concentrations of Ca2+ and this compound to the bath solution. The effect of this compound is quantified by measuring the increase in current at a specific Ca2+ concentration or by determining the shift in the Ca2+ concentration-response curve.

Experimental Workflow Visualization

The following diagram outlines the key stages in the characterization of this compound.

Therapeutic Potential

This compound and similar KCa2.2/2.3 positive modulators are being investigated for their therapeutic potential in neurological disorders characterized by neuronal hyperexcitability or irregular firing patterns. Notably, this compound has shown beneficial effects in mouse models of spinocerebellar ataxia type 2 (SCA2), where it helps to restore regular pacemaker activity in cerebellar Purkinje cells.[1][5] The selective nature of this compound for KCa2.2 and KCa2.3 makes it an attractive candidate for minimizing off-target effects.[7][10]

References

- 1. Small-conductance calcium-activated potassium (SK) channels control excitability and firing dynamics in gonadotropin-releasing hormone (GnRH) neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.6. HEK‐293T cells & whole‐cell patch‐clamp electrophysiology [bio-protocol.org]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. meetings.cshl.edu [meetings.cshl.edu]

The Role of NS13001 in Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of NS13001 in the intricate world of calcium signaling. As a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically the SK2 and SK3 subtypes, this compound offers a powerful tool for investigating cellular excitability and its dysregulation in various pathological conditions. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target: SK Channels

Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and are implicated in a variety of physiological processes.[1] Their activation by intracellular calcium leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cell excitability. This mechanism plays a vital role in shaping neuronal firing patterns and maintaining cellular homeostasis.

This compound has emerged as a key pharmacological tool for studying SK channels due to its subtype selectivity. It is a positive allosteric modulator that enhances the activity of SK2 and SK3 channels with significantly less effect on SK1 channels.[2][3] This selectivity allows for the precise dissection of the physiological and pathophysiological roles of these specific channel subtypes.

Mechanism of Action: Enhancing Calcium Sensitivity

The primary mechanism of action of this compound is to increase the apparent sensitivity of SK2 and SK3 channels to intracellular calcium.[2][3][4] It does not directly open the channel in the absence of calcium but rather potentiates the channel's response to existing calcium levels. This is achieved through allosteric modulation, meaning this compound binds to a site on the channel protein distinct from the calcium-binding site.[3] This binding event induces a conformational change that makes the channel more likely to open at lower intracellular calcium concentrations.

The functional consequence of this increased calcium sensitivity is a more robust activation of SK2 and SK3 channels for a given calcium influx. This leads to a stronger hyperpolarizing current, which can effectively dampen excessive neuronal firing and restore normal firing patterns in pathological states, such as in Spinocerebellar Ataxia Type 2 (SCA2).[5]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through electrophysiological studies. The following tables summarize the key data regarding its effect on human SK (hSK) channel subtypes.

Table 1: Potency and Efficacy of this compound on Human SK Channel Subtypes

| Channel Subtype | EC50 (µM) | Hill Coefficient (nH) | Efficacy (%) |

| hSK1 | > 100 | - | Marginal Increase |

| hSK2 | 1.6 - 1.8 | 1.4 | 90 |

| hSK3 | 0.14 | 1.0 | 91 |

Data sourced from inside-out patch-clamp recordings on HEK293 cells expressing the respective hSK channel subtype at a cytosolic Ca2+ concentration of 0.2 µM.[2]

Table 2: Effect of this compound on the Calcium Sensitivity of Human SK Channels

| Channel Subtype | Condition | EC50 for Ca2+ (µM) | Hill Coefficient (nH) |

| hSK1, hSK2, hSK3 | Without this compound | 0.42 | 5.2 |

| hSK1 | With 1 µM this compound | 0.36 | 3.5 |

| hSK2 | With 1 µM this compound | 0.18 | 4.0 |

| hSK3 | With 1 µM this compound | 0.11 | 3.0 |

Data illustrates the leftward shift in the Ca2+-activation curve in the presence of this compound, indicating increased calcium sensitivity.[2][3]

Experimental Protocols: Investigating this compound with Patch-Clamp Electrophysiology

The following protocol provides a detailed methodology for characterizing the effects of this compound on SK channels using the inside-out patch-clamp technique. This technique is the gold standard for studying the properties of ion channels at the single-channel level.[6]

Cell Culture and Transfection

-

Cell Line: Use a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that does not endogenously express SK channels.

-

Transfection: Transiently transfect the HEK293 cells with plasmids encoding the specific human SK channel subtype (hSK1, hSK2, or hSK3) and a marker protein (e.g., Green Fluorescent Protein, GFP) for easy identification of transfected cells.

-

Culture Conditions: Maintain the cells in an appropriate culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2. Plate the cells on glass coverslips 24-48 hours before the experiment.

Solutions and Reagents

-

External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES. Adjust pH to 7.4 with KOH.

-

Calcium Solutions: Prepare a series of internal solutions with varying free calcium concentrations (e.g., from 0.01 µM to 10 µM) using a calcium-EGTA buffer system. The free calcium concentration can be calculated using software like MaxChelator.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Prepare fresh dilutions in the internal solution on the day of the experiment.

Patch-Clamp Recording

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a GFP-positive cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Inside-Out Configuration: After establishing a stable giga-seal in the cell-attached mode, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular side of the membrane is facing the bath solution.

-

Voltage Protocol: Clamp the membrane potential at a constant holding potential, typically between -60 mV and -80 mV.

-

Data Acquisition: Record the channel activity using a patch-clamp amplifier and appropriate data acquisition software.

Experimental Procedure

-

Baseline Recording: Perfuse the excised patch with a low-calcium internal solution (e.g., 0.2 µM Ca2+) to record the baseline channel activity.

-

This compound Application: Apply different concentrations of this compound to the bath solution to determine the dose-response relationship. Allow sufficient time for the effect to stabilize at each concentration.

-

Maximal Activation: At the end of each experiment, perfuse the patch with a high-calcium solution (e.g., 10 µM Ca2+) to elicit the maximal channel current. This is used to normalize the currents recorded in the presence of this compound.

-

Calcium Sensitivity: To determine the effect of this compound on calcium sensitivity, expose the patch to a range of calcium concentrations in the absence and presence of a fixed concentration of this compound (e.g., 1 µM).

Data Analysis

-

Dose-Response Curves: Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

-

Calcium-Activation Curves: Plot the normalized current as a function of the calcium concentration and fit the data with the Hill equation to determine the EC50 for calcium in the absence and presence of this compound.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of this compound action on SK2/SK3 channels.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Caption: Logical relationship of this compound's subtype selectivity.

Conclusion

This compound stands as a pivotal tool for the study of calcium signaling through its selective positive modulation of SK2 and SK3 channels. Its ability to enhance the calcium sensitivity of these channels provides a mechanism to probe their roles in regulating neuronal excitability and to explore their potential as therapeutic targets for neurological disorders characterized by ion channel dysfunction. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.

References

- 1. SK Channels Modulation Accelerates Equilibrium Recovery in Unilateral Vestibular Neurectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

The Selective SK2/3 Channel Modulator NS13001: A Technical Guide to its Effects on Neuronal Excitability and Firing Patterns

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. These channels are critical regulators of neuronal excitability, playing a key role in shaping the afterhyperpolarization (AHP) that follows an action potential and thereby influencing neuronal firing patterns.[1][2] Dysregulation of SK channel function has been implicated in a variety of neurological disorders, including spinocerebellar ataxias, making selective modulators like this compound valuable tools for both research and potential therapeutic development. This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability and firing patterns, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by acting as a positive allosteric modulator of SK2 and SK3 channels.[1][2] Unlike direct channel openers, this compound increases the apparent sensitivity of these channels to intracellular calcium (Ca2+).[2] This means that in the presence of this compound, SK2 and SK3 channels can be activated by lower concentrations of intracellular Ca2+, leading to an increased potassium efflux and a more pronounced afterhyperpolarization.[2] The binding site for this compound is believed to be at the interface between the calmodulin (CaM) protein and the SK channel subunit.[1]

The functional consequence of this enhanced SK channel activity is a stabilization of the neuronal firing rate and a reduction in aberrant burst firing. In pathological conditions characterized by neuronal hyperexcitability, such as spinocerebellar ataxia type 2 (SCA2), this compound has been shown to restore regular pacemaker-like firing in Purkinje neurons.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on SK2/SK3 channels.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's interaction with SK channels, derived from in vitro patch-clamp electrophysiology experiments on HEK293 cells expressing human SK channel subtypes.

Table 1: Potency and Selectivity of this compound

| Channel Subtype | EC50 (μM) | Hill Coefficient (nH) | Efficacy (% of max Ca2+-activated current) |

| hSK3 | 0.14 | 1.0 | ~90% |

| hSK2 | 1.8 | 1.4 | ~90% |

| hSK1 | > 100 | - | Marginal |

Data extracted from inside-out patch-clamp recordings at a free intracellular Ca2+ concentration of 0.2 μM.[2]

Table 2: Effect of this compound on the Ca2+ Sensitivity of SK Channels

| Channel Subtype | Condition | EC50 for Ca2+ (μM) |

| hSK1, hSK2, hSK3 | Control (no compound) | 0.42 |

| hSK3 | + 1 μM this compound | 0.11 |

| hSK2 | + 1 μM this compound | 0.18 |

| hSK1 | + 1 μM this compound | 0.36 |

Data shows a pronounced left-ward shift in the Ca2+-activation curve for hSK3 and hSK2 in the presence of this compound, indicating increased sensitivity to Ca2+.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Inside-Out Patch-Clamp Electrophysiology on HEK293 Cells

This protocol is used to directly assess the effect of this compound on the activity of specific SK channel subtypes expressed in a controlled environment.

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Transiently transfect cells with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent.

-

Plate transfected cells onto glass coverslips 24-48 hours prior to recording.

Solutions:

-

External (Pipette) Solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with KOH.

-

Internal (Bath) Solution (in mM): 144 KCl, 10 HEPES, and varying concentrations of CaCl2 and EGTA to buffer free Ca2+ to the desired concentrations (e.g., 0.01, 0.2, 10 μM). Adjust pH to 7.2 with KOH.

Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the external solution.

-

Transfer a coverslip with transfected cells to the recording chamber and perfuse with the internal solution.

-

Establish a gigaohm seal with a target cell in the cell-attached configuration.

-

Excise the patch of membrane to achieve the inside-out configuration.

-

Apply voltage ramps (e.g., -100 to +40 mV) to measure current-voltage (I-V) relationships.

-

Perfuse the bath with internal solutions containing different concentrations of this compound to determine its effect on channel activity.

Experimental Workflow: Inside-Out Patch Clamp

Caption: Workflow for inside-out patch-clamp experiments.

Whole-Cell Patch-Clamp Recordings from Purkinje Neurons in Acute Cerebellar Slices

This protocol allows for the investigation of this compound's effect on the firing patterns of native neurons within a relatively intact circuit.

Slice Preparation:

-

Anesthetize a mouse (e.g., C57BL/6 or a relevant disease model) and decapitate.

-

Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

-

Cutting Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 CaCl2, 6 MgCl2.

-

Slice the cerebellum into 250-300 μm thick sagittal slices using a vibratome.

-

Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) at 37°C for at least 1 hour before recording.

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, oxygenated with 95% O2 / 5% CO2.

Recording Procedure:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

-

Visualize Purkinje neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes to a resistance of 3-7 MΩ and fill with an internal solution.

-

Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

-

Establish a whole-cell patch-clamp configuration on a Purkinje neuron.

-

Record spontaneous firing activity in current-clamp mode.

-

Bath-apply this compound at desired concentrations and record the changes in firing frequency and pattern.

Effect on Neuronal Firing Patterns

In current-clamp recordings from Purkinje neurons of a mouse model of SCA2, which exhibit irregular burst firing, application of this compound has been shown to restore a more regular, tonic firing pattern. This is consistent with its mechanism of enhancing the AHP, which helps to space out action potentials and prevent the high-frequency bursts characteristic of some pathological states. The regularization of firing patterns by this compound is a key finding that suggests its therapeutic potential for ataxias and other disorders of neuronal hyperexcitability.

Logical Relationship Diagram: From Channel Modulation to Firing Pattern Regulation

Caption: Logical flow from this compound action to therapeutic potential.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of SK2 and SK3 channels in neuronal function. Its high selectivity and potent modulatory effect on channel calcium sensitivity make it a superior compound for in vitro and in vivo studies compared to less selective SK channel activators. The ability of this compound to regularize aberrant neuronal firing patterns underscores the therapeutic potential of targeting SK2 and SK3 channels in neurological disorders characterized by neuronal hyperexcitability. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

An In-depth Technical Guide to NS13001: A Selective KCa2.2/KCa2.3 Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3). It exhibits significant promise as a therapeutic agent, particularly in the context of neurodegenerative disorders such as Spinocerebellar Ataxia Type 2 (SCA2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of key experimental data and methodologies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the formal name N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, is a novel small molecule developed through a chemical optimization program based on the cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) scaffold.[1][2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Formal Name | N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine |

| IUPAC Name | (4-Chlorophenyl)-[2-(3,5-dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-yl]-amine |

| CAS Number | 1063331-94-1[2] |

| Molecular Formula | C₁₇H₁₆ClN₇[2] |

| Molecular Weight | 353.8 g/mol [2] |

| SMILES | ClC1=CC=C(C=C1)NC2=C(C3=NC(N4N=C(C=C4C)C)=N2)N=CN3C[2] |

Physicochemical Properties:

This compound is a solid at room temperature.[2] Its solubility has been determined in various solvents, which is crucial for the preparation of formulations for both in vitro and in vivo studies.

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMF | 20 mg/mL[2] |

| DMSO | 20 mg/mL[2] |

| Ethanol | 0.5 mg/mL[2] |

| PBS (pH 7.2) | 0.3 mg/mL[2] |

Pharmacological Properties and Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[2] It enhances the sensitivity of these channels to intracellular calcium (Ca²⁺), leading to an increase in potassium ion (K⁺) efflux and subsequent neuronal hyperpolarization. This modulation of neuronal excitability is the basis for its therapeutic potential.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Channel Subtype |

| EC₅₀ | 1.8 µM | Human KCa2.2 (hSK2)[2] |

| EC₅₀ | 0.14 µM | Human KCa2.3 (hSK3)[2] |

The selectivity of this compound for KCa2.2 and KCa2.3 channels over KCa2.1 (SK1) channels is a key feature, potentially reducing the risk of off-target effects.

Signaling Pathway

This compound modulates neuronal firing patterns by potentiating the activity of SK2/SK3 channels, which are critical components of the afterhyperpolarization (AHP) phase following an action potential. The enhanced AHP leads to a more regular firing pattern and can counteract neuronal hyperexcitability observed in pathological conditions.

Key Experiments and Methodologies

Chemical Synthesis

The synthesis of this compound is based on the CyPPA scaffold and is described in the supplementary materials of Kasumu et al., 2012. While the detailed step-by-step protocol is not provided here, the general workflow involves a multi-step chemical synthesis process.

In Vitro Electrophysiology: Inside-Out Patch-Clamp Assay

The functional activity of this compound on human SK channels was assessed using the inside-out patch-clamp technique on HEK293 cells stably expressing the respective channel subtypes.

Experimental Protocol:

-

Cell Culture: HEK293 cells stably expressing hSK1, hSK2, or hSK3 channels are cultured in standard media.

-

Pipette Solution (Extracellular): Contains (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Bath Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH 7.2.

-

Recording: Inside-out patches are excised from the cells. The membrane potential is held at a constant voltage (e.g., -80 mV).

-

Drug Application: this compound is applied to the intracellular side of the membrane via the bath solution at various concentrations.

-

Data Analysis: The increase in K⁺ current is measured and plotted against the this compound concentration to determine the EC₅₀ value.

In Vivo Efficacy in a Mouse Model of SCA2

The therapeutic potential of this compound was evaluated in a transgenic mouse model of SCA2 (SCA2-58Q).

Experimental Protocol:

-

Animal Model: SCA2-58Q transgenic mice, which exhibit progressive motor deficits.

-

Drug Formulation and Administration: this compound is prepared for oral administration. While the exact formulation is proprietary, it is designed to ensure bioavailability. A daily dose of 30 mg/kg was administered orally to the mice.[2]

-

Behavioral Testing: Motor coordination and balance are assessed using tests such as the beam walk and rotarod tests before and after treatment.

-

Neuropathological Analysis: Post-mortem analysis of cerebellar tissue is performed to assess Purkinje cell survival and other pathological hallmarks.

Table 4: In Vivo Experimental Parameters for this compound in SCA2 Mice

| Parameter | Description |

| Animal Model | SCA2-58Q transgenic mice |

| Drug | This compound |

| Dosage | 30 mg/kg per day[2] |

| Administration Route | Oral[2] |

| Primary Outcome Measures | Improvement in sensorimotor deficits (beam walk, rotarod)[2] |

Conclusion

This compound is a selective and potent positive allosteric modulator of KCa2.2 and KCa2.3 channels with a well-defined chemical structure and promising pharmacological profile. Preclinical studies have demonstrated its efficacy in a mouse model of SCA2, suggesting its potential as a novel therapeutic agent for this and possibly other neurodegenerative diseases characterized by neuronal hyperexcitability. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.

References

Discovery and Initial Characterization of NS13001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of NS13001, a novel small molecule with potential therapeutic applications. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a novel, potent, and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] It was identified through an optimization program based on the chemical structure of CyPPA, another SK2/3 channel modulator.[3] Preclinical studies have demonstrated its potential therapeutic efficacy in neurodegenerative disorders, particularly spinocerebellar ataxia type 2 (SCA2).[3][4]

Data Presentation

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | EC50 (µM) | Efficacy (% of maximal Ca2+-induced current) | Reference |

| Human KCa2.3 (hSK3) | 0.14 | 91% | [1] |

| Human KCa2.2 (hSK2) | 1.8 | - | [1] |

| Human KCa2.1 (hSK1) | >10 | - | [3] |

Table 2: Effect of this compound on Calcium Sensitivity of Human SK Channels

| Channel Subtype | Condition | EC50 for Ca2+ (µM) | Reference |

| hSK3 | Control | 0.42 | |

| hSK3 | + 1 µM this compound | 0.11 | |

| hSK2 | Control | 0.42 | |

| hSK2 | + 1 µM this compound | 0.18 | |

| hSK1 | Control | 0.42 | |

| hSK1 | + 1 µM this compound | 0.36 |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dose (mg/kg) | Time Post-Dose (hours) | Plasma Concentration (µM) | Brain Concentration (µM) | Reference |

| Oral | 30 | 1 | 16 | 17 | [3] |

| Oral | 30 | 6 | 8 | - | [3] |

Table 4: In Vivo Efficacy of this compound in a SCA2 Mouse Model

| Behavioral Test | Treatment Group | Age of Mice | Test Parameters | Outcome | Reference |

| Rotarod | SCA2-58Q + Vehicle | 9-10 months | Accelerating rod (4-40 rpm over 300s) | Progressive decline in latency to fall | [5][6] |

| Rotarod | SCA2-58Q + this compound (30 mg/kg/day, p.o. for 3 weeks) | 9-10 months | Accelerating rod (4-40 rpm over 300s) | Significant improvement in latency to fall | [3] |

| Beam Walk | SCA2-58Q + Vehicle | 9-10 months | 11 mm square beam | Increased number of foot slips | [3] |

| Beam Walk | SCA2-58Q + this compound (30 mg/kg/day, p.o. for 3 weeks) | 9-10 months | 11 mm square beam | Significant reduction in foot slips | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Electrophysiology: Patch-Clamp Recordings

Objective: To characterize the potency and selectivity of this compound on human SK channel subtypes.

Cell Line: HEK293 cells stably expressing human SK1, SK2, or SK3 channels.

Method: Inside-out patch-clamp

-

Pipette Solution (External):

-

140 mM KCl

-

2 mM MgCl2

-

10 mM HEPES

-

pH adjusted to 7.4 with KOH

-

-

Bath Solution (Internal):

-

140 mM KCl

-

2 mM MgCl2

-

10 mM HEPES

-

5 mM EGTA

-

CaCl2 to achieve desired free Ca2+ concentrations (calculated using a Ca-EGTA calculator).

-

pH adjusted to 7.2 with KOH

-

-

Procedure:

-

Establish a gigaseal on a single cell.

-

Excise the patch to achieve the inside-out configuration.

-

Perfuse the intracellular face of the patch with bath solutions containing different concentrations of free Ca2+ and this compound.

-

Record currents in response to voltage ramps (e.g., -100 mV to +100 mV over 200 ms).

-

Data are acquired and analyzed to determine EC50 values for this compound and its effect on the Ca2+ sensitivity of the channels.

-

In Vivo Behavioral Testing: Rotarod and Beam Walk

Objective: To assess the effect of this compound on motor coordination and balance in a mouse model of SCA2.

Animal Model: SCA2-58Q transgenic mice and wild-type littermates.

3.2.1. Rotarod Test

-

Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile).

-

Procedure:

-

Acclimate mice to the testing room for at least 30 minutes.

-

Place the mouse on the rotating rod at a starting speed of 4 rpm.

-

The rod accelerates from 4 to 40 rpm over a period of 300 seconds.

-

Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod for two consecutive revolutions without attempting to walk.

-

Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

-

The average latency to fall across the three trials is used for analysis.[7][8][9]

-

3.2.2. Beam Walk Test

-

Apparatus: A 1-meter long wooden beam with a square cross-section (e.g., 11 mm wide), elevated 50 cm above a cushioned surface. A black box at the end of the beam serves as a goal box.[10][11]

-

Procedure:

-

Acclimate mice to the testing room.

-

Train the mice for two consecutive days by allowing them to traverse the beam three times each day.

-

On the test day, record the time taken to traverse the central 80 cm of the beam and the number of foot slips (a foot coming off the top surface of the beam).[10]

-

A bright light at the start of the beam can be used as an aversive stimulus to encourage traversal.[10]

-

Perform three trials per mouse and average the results.

-

Neuropathology: Immunohistochemistry

Objective: To evaluate the effect of this compound on Purkinje cell degeneration in the cerebellum of SCA2 mice.

-

Tissue Preparation:

-

Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

-

Embed the cerebellum in a suitable medium (e.g., OCT) and freeze.

-

Cut sagittal sections (e.g., 30 µm thick) using a cryostat.

-

-

Immunostaining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against a Purkinje cell marker, such as Calbindin-D28k (e.g., mouse anti-Calbindin, 1:1000 dilution), overnight at 4°C.[12][13][14][15]

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.

-

Wash sections in PBS and mount on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Analysis:

-

Capture images of the cerebellar vermis using a fluorescence microscope.

-

Quantify the linear density of Purkinje cells in a defined region of the Purkinje cell layer.

-

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in a Purkinje neuron.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. neurology.org [neurology.org]

- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 8. Assessment of Motor Coordination and Balance in Mice Using the Rotarod, Elevated Bridge, and Footprint Tests-丁香实验 [biomart.cn]

- 9. scispace.com [scispace.com]

- 10. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beam Walking Test - Creative Biolabs [creative-biolabs.com]

- 12. Optimized immunohistochemical analysis of cerebellar purkinje cells using a specific biomarker, calbindin d28k - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimized Immunohistochemical Analysis of Cerebellar Purkinje Cells Using a Specific Biomarker, Calbindin D28k - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Guide to Immunostaining the Cerebellum | Proteintech Group [ptglab.com]

- 15. Purkinje Cell Markers - IHC WORLD [ihcworld.com]

NS13001: A Potent and Selective Positive Allosteric Modulator of SK2 and SK3 Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders. This technical guide provides a comprehensive overview of NS13001, a novel small molecule that demonstrates significant selectivity as a positive allosteric modulator for the SK2 and SK3 channel subtypes over the SK1 subtype. We will delve into the quantitative data defining this selectivity, detail the experimental protocols utilized for its characterization, and visualize the underlying molecular interactions and experimental procedures. This document is intended to serve as a detailed resource for researchers and drug development professionals working on SK channel modulation.

Introduction to SK Channels and the Therapeutic Potential of this compound

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium ([Ca²⁺]i).[1] There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3). These channels play a crucial role in shaping the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal firing patterns and overall excitability.[2][3][4] Their involvement in synaptic plasticity also implicates them in learning and memory processes.[1][2]

Given their widespread distribution in the central nervous system and their role in fundamental neuronal processes, SK channels are attractive targets for therapeutic intervention in various neurological and psychiatric disorders. This compound has been identified as a potent and selective positive modulator of SK2 and SK3 channels.[5][6] By enhancing the activity of these specific subtypes, this compound holds the potential to ameliorate conditions associated with neuronal hyperexcitability, such as certain types of ataxia.[5]

Quantitative Selectivity Profile of this compound

The defining characteristic of this compound is its pronounced selectivity for SK3 and SK2 channels over SK1 channels. This selectivity has been quantified through electrophysiological studies, with the potency of the compound expressed as the half-maximal effective concentration (EC₅₀).

| SK Channel Subtype | EC₅₀ (µM) | Efficacy (%) | Hill Coefficient (n H) |

| hSK3 | 0.14 | 91 | 1.0 |

| hSK2 | 1.6 - 1.8 | 90 | 1.4 |

| hSK1 | > 10 | Marginal Increase | Not Determined |

Table 1: Potency and Efficacy of this compound on Human SK Channel Subtypes. Data compiled from electrophysiological experiments on HEK293 cells expressing the respective human SK channel subtypes.[5][6][7][8] The EC₅₀ values clearly demonstrate the selectivity profile of this compound: SK3 > SK2 >>> SK1.[5][7]

Mechanism of Action: Positive Allosteric Modulation

This compound acts as a positive allosteric modulator, meaning it enhances the channel's response to its natural activator, intracellular calcium. It does not directly open the channel in the absence of Ca²⁺ but rather increases the apparent sensitivity of the SK2 and SK3 channels to Ca²⁺.[5][7] This is achieved by causing a leftward shift in the Ca²⁺ activation curve. For instance, in the presence of 1 µM this compound, the EC₅₀ for Ca²⁺ activation of hSK3 channels shifts from 0.42 µM to 0.11 µM.[5][7] A similar, though less pronounced, shift is observed for hSK2 channels, with the EC₅₀ for Ca²⁺ changing to 0.18 µM.[5][7] In contrast, this compound has no significant effect on the Ca²⁺ sensitivity of hSK1 channels.[5][7]

References

- 1. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SK channel - Wikipedia [en.wikipedia.org]

- 3. imrpress.com [imrpress.com]

- 4. Frontiers | Protective Roles for Potassium SK/KCa2 Channels in Microglia and Neurons [frontiersin.org]

- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of NS13001 Interaction with Calmodulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. As a primary intracellular Ca2+ sensor, CaM interacts with and modulates a vast array of target proteins, including the small-conductance Ca2+-activated potassium (SK) channels. These channels are critical for regulating neuronal excitability and are implicated in various physiological and pathological processes. NS13001 has been identified as a selective positive allosteric modulator of SK2 and SK3 channels, enhancing their sensitivity to intracellular Ca2+.[1] It is hypothesized that this compound exerts its effect by binding to the interface between CaM and the SK channel protein.

This technical guide provides a comprehensive overview of a proposed in silico workflow to investigate the molecular interactions between this compound and the calmodulin-SK channel complex. By leveraging computational modeling techniques, we can elucidate the structural basis of this compound's mechanism of action, paving the way for the rational design of novel, more potent, and selective therapeutic agents.

Quantitative Data Summary

The following table summarizes the experimental data on the effect of this compound on human SK (hSK) channel subtypes, which serves as a crucial reference for the validation of in silico models.

| Channel Subtype | EC50 of this compound (at 0.2 µM Ca2+) | Hill Coefficient (nH) | Reference |

| hSK1 | > 100 µM | - | [1] |

| hSK2 | 1.8 µM | 1.4 | [1] |

| hSK3 | 0.14 µM | 1.0 | [1] |

Proposed In Silico Modeling and Experimental Protocols

A multi-step computational approach is proposed to thoroughly investigate the interaction between this compound and the CaM-SK channel complex.

Homology Modeling of the CaM-SK Channel Complex

-

Objective: To generate a reliable 3D structure of the human SK2 or SK3 channel in complex with calmodulin, if an experimental structure is unavailable.

-

Methodology:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using BLASTp against the sequences of the target SK channel and human calmodulin. Templates should have high sequence identity and resolution.

-

Sequence Alignment: Perform a sequence alignment of the target and template sequences using tools like ClustalW or T-Coffee.

-

Model Building: Generate homology models using software such as MODELLER or SWISS-MODEL. This process involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions.

-

Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and Ramachandran plot analysis. The model with the best validation scores will be selected for further studies.

-

Molecular Docking of this compound

-

Objective: To predict the binding pose and affinity of this compound within the putative binding site at the CaM-SK channel interface.

-

Methodology:

-

Ligand Preparation: Generate a 3D structure of this compound using a molecule builder like Avogadro or ChemDraw. Optimize the geometry and assign partial charges using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a force field like MMFF94.

-

Receptor Preparation: Prepare the homology model of the CaM-SK channel complex by adding hydrogen atoms, assigning protonation states to ionizable residues, and assigning partial charges using a force field (e.g., AMBER or CHARMM).

-

Binding Site Definition: Define the binding pocket at the interface of CaM and the SK channel, as suggested by existing literature on similar modulators.[1]

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina, Glide, or GOLD. The docking algorithm will explore various conformations of the ligand within the binding site and rank them based on a scoring function.

-

Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Molecular Dynamics (MD) Simulations

-

Objective: To study the dynamic behavior of the this compound-CaM-SK channel complex, assess the stability of the docked pose, and observe conformational changes induced by ligand binding.

-

Methodology:

-

System Setup: Place the docked complex in a periodic box of water molecules (e.g., TIP3P or SPC/E). Add counter-ions to neutralize the system.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff19SB or CHARMM36m) and generate parameters for this compound using tools like Antechamber or CGenFF.

-

Equilibration: Perform a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by minimization of the entire system. Then, perform a short MD simulation with position restraints on the protein and ligand to allow the solvent to equilibrate, followed by a gradual heating of the system to the target temperature (e.g., 310 K). Finally, run an equilibration simulation at constant pressure (NPT ensemble).

-

Production Run: Conduct a long-timescale MD simulation (e.g., 100-500 ns) without restraints in the NPT ensemble.

-

Trajectory Analysis: Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and to identify stable intermolecular interactions over time.

-

Binding Free Energy Calculations

-

Objective: To obtain a more accurate estimation of the binding affinity of this compound to the CaM-SK channel complex.

-

Methodology:

-

MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to calculate the binding free energy from the MD simulation snapshots. This method calculates the free energy of the complex, receptor, and ligand in solution.

-

Thermodynamic Integration or Free Energy Perturbation (Optional): For a more rigorous but computationally expensive approach, alchemical free energy methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can be employed.

-

Visualizations

Signaling Pathway

Caption: Ca2+/Calmodulin-dependent activation of SK channels and modulation by this compound.

In Silico Experimental Workflow

Caption: Proposed workflow for the in silico investigation of this compound.

Logical Relationship Diagram

Caption: Logical flow from this compound binding to cellular effect.

Conclusion

The described in silico approach provides a powerful framework for dissecting the molecular mechanism of this compound's interaction with the calmodulin-SK channel complex. By combining homology modeling, molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, researchers can gain unprecedented insights into the structural determinants of ligand binding and allosteric modulation. The results of these computational studies, validated against existing experimental data, will be instrumental in guiding the structure-based design of next-generation SK channel modulators with improved potency and subtype selectivity for the treatment of neurological disorders.

References

Methodological & Application

Application Note: NS13001 for In Vitro Electrophysiology

Introduction

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2] These channels are critical regulators of neuronal excitability and firing patterns.[3][4] this compound acts by increasing the apparent sensitivity of SK2 and SK3 channels to intracellular calcium (Ca2+), thereby potentiating channel opening at lower Ca2+ concentrations.[1][5] Its selectivity profile shows high potency for SK3, moderate potency for SK2, and negligible activity on SK1 and intermediate-conductance (IK/KCa3.1) channels.[1][2][6] This makes this compound a valuable pharmacological tool for studying the specific physiological and pathophysiological roles of SK2 and SK3 channels in vitro and a potential therapeutic agent for neurological disorders such as cerebellar ataxias.[1][6]

This document provides detailed protocols and data for the use of this compound in in vitro electrophysiology experiments, particularly using the patch-clamp technique on heterologously expressed human SK channels.

Data Presentation

The following tables summarize the key quantitative parameters of this compound's effects on human SK (hSK) channel subtypes as determined by patch-clamp electrophysiology.

Table 1: Potency of this compound on hSK Channel Subtypes

| Channel Subtype | EC50 (µM) | Hill Coefficient (n_H) | Efficacy (%) |

| hSK3 (KCa2.3) | 0.14 | 1.0 | ~90 |

| hSK2 (KCa2.2) | 1.6 | 1.4 | ~90 |

| hSK1 (KCa2.1) | >10 | N/A | Marginal |

| Data derived from inside-out patch-clamp recordings on HEK293 cells at a constant intracellular [Ca2+] of 0.2 µM.[1][5] Efficacy is relative to the maximum current activated by 10 µM [Ca2+]. |

Table 2: Effect of this compound on Apparent Ca2+ Sensitivity of hSK Channels

| Channel Subtype | Condition | EC50 for Ca2+ (µM) |

| hSK3 (KCa2.3) | Control (no compound) | ~0.42 |

| + 1 µM this compound | 0.11 | |

| hSK2 (KCa2.2) | Control (no compound) | ~0.42 |

| + 1 µM this compound | 0.18 | |

| hSK1 (KCa2.1) | Control (no compound) | ~0.42 |

| + 1 µM this compound | 0.36 | |

| Data illustrates the leftward shift in the Ca2+ concentration-response curve in the presence of this compound, indicating positive allosteric modulation.[1][5] |

Signaling and Logic Diagrams

The following diagrams illustrate the mechanism of action of this compound and its relationship with other common SK channel modulators.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SK Channels Modulation Accelerates Equilibrium Recovery in Unilateral Vestibular Neurectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

Preparing NS13001 Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation, storage, and use of NS13001 stock solutions in cell culture experiments. This compound is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK/KCa2) channels, specifically targeting SK2 and SK3 subunits.[1][2][3][4] Adherence to proper preparation and handling procedures is crucial for obtaining accurate, reproducible, and meaningful experimental results.

Introduction to this compound

This compound, with the chemical name N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, is a small molecule that enhances the activity of SK2 and SK3 channels by increasing their sensitivity to intracellular calcium.[1][4] These channels play a critical role in neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[1] Due to its selective modulation of SK2/SK3 channels, this compound is a valuable pharmacological tool for investigating the physiological roles of these channels and for exploring their therapeutic potential in neurological disorders such as spinocerebellar ataxia.[1][5]

Quantitative Data Summary

For consistent and reproducible experimental outcomes, precise handling of this compound is essential. The following tables summarize the key quantitative data for the preparation and use of this compound solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆ClN₇ | [2][4] |

| Molecular Weight | 353.8 g/mol | [2][4] |

| Appearance | Solid | [2][3] |

| Purity | ≥98% | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | ≥20 mg/mL (~56.5 mM) | [2][4] |

| DMF | 20 mg/mL (~56.5 mM) | [2] |

| Ethanol | 0.5 mg/mL (~1.4 mM) | [2] |

| PBS (pH 7.2) | 0.3 mg/mL (~0.85 mM) | [2] |

Table 3: Recommended Storage Conditions

| Solution Type | Storage Temperature | Duration | Source |

| Solid Powder | -20°C | ≥ 4 years | [2][4] |

| Stock Solution in DMSO | -20°C | Up to 1 month | |

| Stock Solution in DMSO | -80°C | Up to 6 months | [3] |

Experimental Protocols

This section provides detailed protocols for the preparation of this compound stock solutions and their subsequent use in cell culture experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-